Cas no 828-81-9 (5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine)

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2-chlorophenyl group and an amine functionality at the 2-position. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its aromatic and heterocyclic components contribute to potential biological activity, particularly in the development of antimicrobial, antifungal, or antitumor agents. The chlorophenyl moiety enhances lipophilicity, which can influence binding affinity and pharmacokinetic properties. The compound’s stability and reactivity under controlled conditions make it suitable for further derivatization in synthetic chemistry applications. Its well-defined structure ensures reproducibility in research and industrial processes.
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine structure
828-81-9 structure
Product Name:5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
CAS No:828-81-9
MF:C8H6ClN3S
MW:211.671338558197
MDL:MFCD00548482
CID:988301
PubChem ID:554211
Update Time:2025-06-08

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-AMINO-5-(2-CHLOROPHENYL)-1,3,4-THIADIAZOLE
    • 5-(2-Chloro-phenyl)-[1,3,4]thiadiazol-2-ylamine
    • 5-(2-CHLOROPHENYL)-1,3,4-THIADIAZOL-2-AMINE
    • 1,3,4-Thiadiazol-2-amine, 5-(2-chlorophenyl)-
    • JKSGNHRIXMYPIO-UHFFFAOYSA-N
    • 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-ylamine
    • 2-amino-5-(2-chlorophenyl)-(1,3,4)-thiadiazole
    • 3,4-Thiadiazol-2-amine, 5-(2-chlorophenyl)-
    • Oprea1_767155
    • Oprea1_304228
    • MLS000074415
    • HMS2282K04
    • STK008670
    • KM
    • 1,3,4-Thiadiazole, 2-amino-5-(o-chlorophenyl)- (6CI, 7CI, 8CI)
    • 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine (ACI)
    • DTXSID30339178
    • SMR000009202
    • F1386-0067
    • SR-01000400619
    • CS-0070937
    • CHEMBL1487806
    • 5-(2-Chlorophenyl)-[1,3,4]thiadiazol-2-ylamine
    • DS-11938
    • 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine #
    • DA-02552
    • AKOS000225419
    • EU-0001536
    • 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine, AldrichCPR
    • SCHEMBL11326692
    • MFCD00548482
    • SR-01000400619-1
    • EN300-52471
    • Z332385230
    • 828-81-9
    • 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
    • MDL: MFCD00548482
    • Inchi: 1S/C8H6ClN3S/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
    • InChI Key: JKSGNHRIXMYPIO-UHFFFAOYSA-N
    • SMILES: ClC1C(C2SC(N)=NN=2)=CC=CC=1

Computed Properties

  • Exact Mass: 210.99700
  • Monoisotopic Mass: 210.9970961g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80
  • XLogP3: 2.3

Experimental Properties

  • Boiling Point: 393.8°C at 760 mmHg
  • PSA: 80.04000
  • LogP: 3.02190

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine Security Information

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine Pricemore >>

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5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  30 min, 75 °C; 75 °C → rt
1.2 Reagents: Water ;  rt; 4 h, rt → 110 °C; cooled
1.3 Reagents: Potassium hydroxide Solvents: Water ;  pH 8
Reference
One-pot synthesis of novel 4-[(5-aryl-1,3,4-thiadiazol-2-ylamino)methyl]phenol derivatives
Liu, Hanwen; et al, Youji Huaxue, 2012, 32(7), 1332-1335

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  15 min, rt
1.2 Reagents: Acetic acid ,  Hydrogen peroxide Catalysts: Iodobenzene Solvents: Dimethyl sulfoxide ;  4 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium thiosulfate pentahydrate Solvents: Water
Reference
PhI-Catalyzed Intramolecular Oxidative Coupling Toward Synthesis of 2-Amino-1,3,4-Thiadizoles
Han, Yingzhi; et al, Catalysis Letters, 2018, 148(11), 3486-3491

Production Method 3

Reaction Conditions
Reference
Synthesis of some N-(5-aryl/aryloxymethyl-1,3,4-thiadiazol-2-yl)glyoxylamide thiosemicarbazones as potential antiviral and antifungal agents
Giri, S.; et al, Agricultural and Biological Chemistry, 1983, 47(1), 103-5

Production Method 4

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  < 15 °C
Reference
Synthesis and fungitoxicity of 2-substituted phenyl-thiadiazolo[2',3':2,1]imidazo[4,5-b]quinoxaline
Mishra, Atma Ram; et al, Acta Ciencia Indica, 2012, 38(1), 43-46

Production Method 5

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  15 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  neutralized
Reference
Synthesis and fungitoxicity of 1,2,4-triazolo[3,2-b][1,3,4]thiadiazole-6-thiones
Mishra, R. M.; et al, Pesticide Research Journal, 2004, 16(2), 7-10

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  0.5 - 1 h, 100 °C
1.2 Reagents: Potassium carbonate ,  Iodine Solvents: 1,4-Dioxane ;  3 - 4 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water
Reference
Synthesis of a series of novel 2-amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives as potential anticancer, antifungal and antibacterial agents
Pham, Em Canh ; et al, Medicinal Chemistry (Sharjah, 2022, 18(5), 558-573

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Water ;  rt
2.1 Reagents: Sodium acetate ,  Iron chloride (FeCl3) ,  Bromine Solvents: Acetic acid ;  30 min, rt
Reference
2,5-Disubstituted-1,3,4-oxadiazoles/thiadiazole as surface recognition moiety: Design and synthesis of novel hydroxamic acid based histone deacetylase inhibitors
Rajak, Harish; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(19), 5735-5738

Production Method 8

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  30 min, 75 °C; 75 °C → rt
1.2 Solvents: Water ;  4 h, reflux; 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
Reference
Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors
Alam, Jahangir; et al, Oriental Journal of Chemistry, 2015, 31(4), 1873-1885

Production Method 9

Reaction Conditions
Reference
Product class 12: 1,3,4-thiadiazoles
Collier, S. J., Science of Synthesis, 2004, 13, 349-414

Production Method 10

Reaction Conditions
1.1 Solvents: Acetone
2.1 Catalysts: Sulfuric acid
Reference
Synthesis and some reactions of thioureas
Alimov, E.; et al, Doklady Akademii Nauk UzSSR, 1990, (5), 38-40

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  heated
2.1 Reagents: Sulfuric acid Solvents: Water
Reference
Efficient synthesis of antifungal active 9-substituted-3-aryl-5H,13aH-quinolino[3,2-f][1,2,4]triazolo[4,3-b][1,2,4]triazepines in ionic liquids
Gupta, Monika, Bioorganic & Medicinal Chemistry Letters, 2011, 21(16), 4919-4923

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol
2.1 Reagents: Hydrochloric acid
3.1 Reagents: Sulfuric acid
Reference
A one pot, efficient and eco-friendly synthesis of 1,3,4-thiadiazolo[3,2-a] pyrimidine scaffold via Aza-Michael addition and intramolecular cyclo-elimination reactions in poly ethylene glycol (PEG)
Ahmad, Akeel; et al, Indian Journal of Chemistry, 2020, (5), 724-729

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ;  heated
3.1 Reagents: Sulfuric acid Solvents: Water
Reference
Efficient synthesis of antifungal active 9-substituted-3-aryl-5H,13aH-quinolino[3,2-f][1,2,4]triazolo[4,3-b][1,2,4]triazepines in ionic liquids
Gupta, Monika, Bioorganic & Medicinal Chemistry Letters, 2011, 21(16), 4919-4923

Production Method 14

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  0.5 - 2 h, 75 °C
1.2 Solvents: Water ;  75 °C → rt; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
Reference
Synthesis of 1,2,3-triazole-1,3,4-thiadiazole hybrids as novel α-glucosidase inhibitors by in situ azidation/click assembly
Kumar, Hariom ; et al, Archiv der Pharmazie (Weinheim, 2023, 356(8),

Production Method 15

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  2.5 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ;  4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, cooled
Reference
Design and synthesis of new benzo[d]oxazole-based derivatives and their neuroprotective effects on β-amyloid-induced PC12 cells
Liu, Zheng; et al, Molecules, 2020, 25(22),

Production Method 16

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate ,  Chlorosuccinimide Solvents: tert-Butanol ;  0.5 - 4 h, reflux
1.2 Solvents: Water
Reference
Diversity-Oriented Synthesis of 1,2,4-Triazols, 1,3,4-Thiadiazols, and 1,3,4-Selenadiazoles from N-Tosylhydrazones
Wei, Zeyang; et al, Organic Letters, 2021, 23(11), 4436-4440

Production Method 17

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  0 - 5 °C; 30 min, 0 - 5 °C; 5 °C → 70 °C; 4 h, 70 °C; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  cooled; pH 8 - 9, cooled
Reference
Synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives promoted by carbodiimide condensation
Yu, Peng; et al, Journal of Chemical Research, 2014, 38(6), 347-350

Production Method 18

Reaction Conditions
1.1 Solvents: Ethanol ;  2 - 4 h, reflux
1.2 Catalysts: Sulfuric acid ;  1 - 2 h, rt
Reference
Mild and convenient one-pot synthesis of 2-amino-1,3,4-thiadiazoles using trimethylsilyl isothiocyanate (TMSNCS)
Guda, Dinneswara Reddy; et al, RSC Advances, 2013, 3(19), 6813-6816

Production Method 19

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Solvents: Ethanol ,  Water ;  4 h, rt
Reference
Metal-free synthesis of 2-aminothiadiazoles via TBHP-mediated oxidative C-S bond formation
Hatvate, Navnath T. ; et al, Synthetic Communications, 2018, 48(3), 285-290

Production Method 20

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  2 - 4 h, 50 °C
1.2 Reagents: Water ;  0 °C; 4 h, 50 °C
1.3 Reagents: Ammonia Solvents: Water ;  neutralized
Reference
Novel thiadiazole derivatives: synthesis, characterization and its antibacterial activity
Kumar, Aadesh; et al, Rasayan Journal of Chemistry, 2021, 143, 143-149

Production Method 21

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Iron chloride (FeCl3) ,  Bromine Solvents: Acetic acid ;  30 min, rt
Reference
2,5-Disubstituted-1,3,4-oxadiazoles/thiadiazole as surface recognition moiety: Design and synthesis of novel hydroxamic acid based histone deacetylase inhibitors
Rajak, Harish; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(19), 5735-5738

Production Method 22

Reaction Conditions
1.1 Reagents: Iron chloride (FeCl3) Solvents: Methanol ,  Water ;  2 h, 110 °C
Reference
Intrabacterial Metabolism Obscures the Successful Prediction of an InhA Inhibitor of Mycobacterium tuberculosis
Wang, Xin; et al, ACS Infectious Diseases, 2019, 5(12), 2148-2163

Production Method 23

Reaction Conditions
1.1 Reagents: Iron chloride (FeCl3) Solvents: Ethanol ;  16 - 20 h, reflux
1.2 Reagents: Ammonia Solvents: Water ;  neutralized
Reference
Synthesis and evaluation of novel 1,3,4-thiadiazole-fluoroquinolone hybrids as antibacterial, antituberculosis, and anticancer agents
Demirci, Asli; et al, Turkish Journal of Chemistry, 2018, 42(3), 839-858

Production Method 24

Reaction Conditions
1.1 Catalysts: Sulfuric acid
Reference
Synthesis and some reactions of thioureas
Alimov, E.; et al, Doklady Akademii Nauk UzSSR, 1990, (5), 38-40

Production Method 25

Reaction Conditions
1.1 Reagents: Iron chloride (FeCl3) Solvents: Water ;  rt → 90 °C; 45 min, 80 - 90 °C
1.2 Reagents: Ammonia Solvents: Water ;  neutralized
Reference
Synthesis of 2-(bis(2-chloroethyl)amino)-N-(5-substituted phenyl)-1,3,4-thiadiazol-2-yl)acetohydrazide and evaluation of anticancer activity
Gowramma, Byran; et al, Current Bioactive Compounds, 2018, 14(3), 309-316

Production Method 26

Reaction Conditions
1.1 Solvents: Methanol ;  5 - 10 min, rt; 30 min, rt
2.1 Reagents: Boron trifluoride etherate ,  Chlorosuccinimide Solvents: tert-Butanol ;  0.5 - 4 h, reflux
2.2 Solvents: Water
Reference
Diversity-Oriented Synthesis of 1,2,4-Triazols, 1,3,4-Thiadiazols, and 1,3,4-Selenadiazoles from N-Tosylhydrazones
Wei, Zeyang; et al, Organic Letters, 2021, 23(11), 4436-4440

Production Method 27

Reaction Conditions
1.1 Reagents: Hydrochloric acid
2.1 Reagents: Sulfuric acid
Reference
A one pot, efficient and eco-friendly synthesis of 1,3,4-thiadiazolo[3,2-a] pyrimidine scaffold via Aza-Michael addition and intramolecular cyclo-elimination reactions in poly ethylene glycol (PEG)
Ahmad, Akeel; et al, Indian Journal of Chemistry, 2020, (5), 724-729

Production Method 28

Reaction Conditions
1.1 Reagents: Sulfuric acid
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol
3.1 Reagents: Hydrochloric acid
4.1 Reagents: Sulfuric acid
Reference
A one pot, efficient and eco-friendly synthesis of 1,3,4-thiadiazolo[3,2-a] pyrimidine scaffold via Aza-Michael addition and intramolecular cyclo-elimination reactions in poly ethylene glycol (PEG)
Ahmad, Akeel; et al, Indian Journal of Chemistry, 2020, (5), 724-729

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine Raw materials

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine Preparation Products

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